N-[4-(trifluoromethyl)phenyl]-2H-3,4'-bi-1,2,4-triazole-5-carboxamide
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Overview
Description
5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazinecarboxamides with trifluoroacetic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells by inducing apoptosis.
Materials Science: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, the compound exerts its effects by binding to and inhibiting the activity of certain enzymes involved in cancer cell proliferation . This inhibition leads to the induction of apoptosis, thereby reducing the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activities and are structurally similar to 5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE.
5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide: Another triazole derivative with applications in pharmaceutical research.
Uniqueness
The uniqueness of 5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE lies in its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This feature makes it a valuable compound in drug design and development, offering improved pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C12H8F3N7O |
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Molecular Weight |
323.23 g/mol |
IUPAC Name |
3-(1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C12H8F3N7O/c13-12(14,15)7-1-3-8(4-2-7)18-10(23)9-19-11(21-20-9)22-5-16-17-6-22/h1-6H,(H,18,23)(H,19,20,21) |
InChI Key |
AFSSXWCKKPCERI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NC(=NN2)N3C=NN=C3 |
Origin of Product |
United States |
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